Tert-butyl 2-(2-methoxyphenyl)piperazine-1-carboxylate
CAS No.:
Cat. No.: VC18157722
Molecular Formula: C16H24N2O3
Molecular Weight: 292.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H24N2O3 |
|---|---|
| Molecular Weight | 292.37 g/mol |
| IUPAC Name | tert-butyl 2-(2-methoxyphenyl)piperazine-1-carboxylate |
| Standard InChI | InChI=1S/C16H24N2O3/c1-16(2,3)21-15(19)18-10-9-17-11-13(18)12-7-5-6-8-14(12)20-4/h5-8,13,17H,9-11H2,1-4H3 |
| Standard InChI Key | DZDBNSISWAZDJL-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCNCC1C2=CC=CC=C2OC |
Introduction
Chemical Identity and Structural Features
Molecular and Structural Characteristics
Tert-butyl 2-(2-methoxyphenyl)piperazine-1-carboxylate (CAS: 886768-05-4) has the molecular formula C₁₆H₂₄N₂O₃ and a molecular weight of 292.37 g/mol . The IUPAC name, tert-butyl 2-(2-methoxyphenyl)piperazine-1-carboxylate, reflects its three primary components:
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A piperazine ring substituted at position 2 with a 2-methoxyphenyl group.
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A tert-butyloxycarbonyl (Boc) protecting group at position 1 of the piperazine.
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A methoxy group (-OCH₃) at the ortho position of the phenyl ring.
The Boc group enhances solubility in organic solvents and stabilizes the compound during synthesis. The methoxy group contributes to electronic effects, influencing receptor binding affinity.
Table 1: Key Physicochemical Properties
Stereochemical Considerations
The piperazine ring adopts a chair conformation, with the Boc group and 2-methoxyphenyl substituent occupying equatorial positions to minimize steric strain. While the compound is typically synthesized as a racemic mixture, enantioselective routes have been explored to isolate (R)- and (S)-isomers for targeted biological studies.
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step sequence, typically starting with piperazine or a substituted piperazine precursor. A common route includes:
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Boc Protection: Reaction of piperazine with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) or dichloromethane (DCM) to introduce the Boc group.
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Friedel-Crafts Alkylation: Introduction of the 2-methoxyphenyl group via electrophilic aromatic substitution, often using Lewis acids like AlCl₃.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) yields the final product with >95% purity.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Boc Protection | Boc₂O, THF, 0°C → RT, 12 hr | 85–90% |
| Alkylation | 2-Methoxybromobenzene, AlCl₃, DCM, 60°C, 8 hr | 70–75% |
| Purification | Silica gel chromatography | 95% |
Analytical Characterization
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NMR Spectroscopy: ¹H NMR (CDCl₃) displays signals for the tert-butyl group (δ 1.45 ppm, singlet), piperazine protons (δ 3.2–3.8 ppm), and methoxy group (δ 3.85 ppm).
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 293.2 [M+H]⁺ .
| Parameter | Recommendation |
|---|---|
| Personal Protection | Gloves, lab coat, eye protection |
| Ventilation | Fume hood |
| Storage | 2–8°C, inert atmosphere |
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